molecular formula C20H22N2O2S B8454995 4-(n-Butylsulfonyl)-1-methyl-3,5-diphenylpyrazole CAS No. 60628-13-9

4-(n-Butylsulfonyl)-1-methyl-3,5-diphenylpyrazole

Cat. No.: B8454995
CAS No.: 60628-13-9
M. Wt: 354.5 g/mol
InChI Key: HOACRBRRNREBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(n-Butylsulfonyl)-1-methyl-3,5-diphenylpyrazole is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60628-13-9

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

4-butylsulfonyl-1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C20H22N2O2S/c1-3-4-15-25(23,24)20-18(16-11-7-5-8-12-16)21-22(2)19(20)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3

InChI Key

HOACRBRRNREBLW-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of m-chloroperbenzoic acid (10.15 g, 85%, 0.05 mole) in dry chloroform (100 ml) is added to 4-(n-butylthio)-1-methyl-3,5-diphenylpyrazole (6.5 g, 0.02 mole) in dry chloroform (50 ml) and the reaction mixture stirred overnight at 10° C. to 12° C. The mixture is poured into 10% aqueous sodium hydroxide (200 ml) and extracted with chloroform. The chloroform layer is separated, dried and stripped in vacuo to give a light-orange oil. The oil is chromatographed on silca gel with benzene. The fractions containing the product are combined, stripped in vacuo, extracted with methanol, filtered, stripped in vacuo and then recrystallized from hexane to give a white fluffy solid 4.37 g (61%), m.p. 92.5° C. to 93° C.
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.